N-(3-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide
Description
N-(3-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by a 3-chlorophenyl substituent on the amide nitrogen and a phenyl group at the 2-position of the thiazole ring. Thiazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 3-chlorophenyl group enhances lipophilicity and may influence binding interactions with biological targets, while the phenyl-thiazole core contributes to electronic and steric properties critical for activity .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-7-4-8-13(9-12)18-15(20)14-10-21-16(19-14)11-5-2-1-3-6-11/h1-10H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGVIRZZGLETAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide is a synthetic compound belonging to the thiazolecarboxamide class, noted for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, alongside detailed research findings and case studies.
Chemical Structure and Properties
This compound features a thiazole ring and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 318.81 g/mol. The compound's structure is critical for its biological activity, as the thiazole ring is a common scaffold in many biologically active molecules.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, studies have demonstrated its effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections.
Antifungal Activity
The compound has also been evaluated for antifungal activity. In vitro studies have shown that it can inhibit the growth of several pathogenic fungi. The mechanism often involves disrupting fungal cell wall synthesis or interfering with metabolic pathways crucial for fungal survival .
Anticancer Properties
This compound has garnered attention for its anticancer potential. It has been subjected to various assays to evaluate its cytotoxic effects on cancer cell lines. Notably, it exhibited cytotoxicity against liver carcinoma cells (HEPG2) with an IC50 value indicating significant potency. The structure–activity relationship (SAR) analysis revealed that specific substituents on the thiazole ring enhance its anticancer activity .
Cytotoxicity Assays
In a study assessing the cytotoxic effects of various thiazole derivatives, this compound was found to have an IC50 value of 7.06 µM against HEPG2 cells. This suggests moderate activity compared to standard chemotherapeutics like doxorubicin .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 7.06 | HEPG2 |
| Doxorubicin | 0.5 | HEPG2 |
The compound's mechanism of action is believed to involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation and survival. For example, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
Comparative Analysis with Related Compounds
Several compounds structurally related to this compound have been synthesized and tested for their biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-(4-chlorophenyl)-2-p-tolylthiazole-4-carboxamide | C17H16ClN2O | Para-chlorophenyl group | Antimicrobial |
| 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | C11H8ClN2O2S | Lacks carboxamide functionality | Antifungal |
| N-(3-chlorophenyl)-2,4-dimethylthiazole-5-carboxamide | C15H14ClN3OS | Dimethyl substitution | Potential anticancer effects |
This table illustrates how variations in substituents can influence biological activity, emphasizing the importance of structural modifications in drug design .
Comparison with Similar Compounds
Structural Analogues and Positional Isomerism
A. N-(4-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide
- Key Difference : Chlorine substituent at the 4-position of the phenyl ring instead of 3.
- The 4-chloro derivative may exhibit reduced steric bulk compared to the 3-chloro analogue, influencing solubility and bioavailability .
B. N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Key Difference: A morpholinoacetamide group replaces the phenyl-carboxamide moiety.
- Impact : The morpholine ring introduces hydrogen-bonding capacity and increased polarity, enhancing aqueous solubility. The 2-chlorophenyl group may confer distinct electronic effects compared to the 3-chloro isomer .
C. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide
- Key Difference : Benzothiazole core replaces thiazole, with a trifluoromethyl group at the 6-position.
- Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability and alters π-π stacking interactions. The benzothiazole ring may improve binding affinity to kinase targets .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | LogP* | Solubility* |
|---|---|---|---|---|---|
| N-(3-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide | C16H12ClN3OS | 329.8 | 3-ClPh, Ph-thiazole | ~3.5 | Low (DMSO) |
| N-(4-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide | C16H12ClN3OS | 329.8 | 4-ClPh, Ph-thiazole | ~3.2 | Moderate |
| N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide | C15H16ClN3O2S | 345.8 | 2-ClPh, morpholino | ~2.0 | High |
*Estimated using ChemDraw/BioByte tools.
Crystallographic and Spectroscopic Characterization
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide?
- Methodological Answer : The compound is typically synthesized via coupling reactions between substituted amines and carboxylic acid derivatives. For example, analogous compounds are prepared by reacting 2-(3-chlorophenyl)ethan-1-amine with activated acyl chlorides (e.g., 4-nitrobenzoyl chloride) under reflux in aprotic solvents like dichloromethane or acetonitrile . Optimization of reaction conditions (e.g., temperature, solvent polarity) can improve yields, as demonstrated in thiazolidinone derivatives where ethanol as a solvent achieved 45–70% yields .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent positions and aromatic proton environments. For example, thiazole protons typically resonate at δ 7.1–8.5 ppm, while chlorophenyl groups show distinct splitting patterns .
- Mass Spectrometry (MS) : Used to verify molecular weight and fragmentation patterns. High-resolution MS (HRMS) is recommended for precise mass confirmation .
- UV-Vis Spectroscopy : Helps assess π-π* transitions in the thiazole ring, useful for studying electronic properties in biological assays .
Q. What are the standard protocols for purity analysis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is widely used. Reverse-phase C18 columns and gradient elution (e.g., water:acetonitrile) separate impurities effectively. For example, derivatives with chlorophenyl groups showed retention times of 8–12 minutes under these conditions .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives with varying substituents?
- Methodological Answer : Substituent effects on yields are significant. Electron-withdrawing groups (e.g., -Cl) on the phenyl ring reduce steric hindrance, improving coupling efficiency. For instance, replacing 4-chlorophenyl with 2,6-dichlorophenyl in thiazolidinone derivatives increased yields from 37% to 60% due to enhanced electrophilicity . Solvent polarity also plays a role: ethanol outperformed DMF in cyclization reactions by minimizing side-product formation .
Q. What in vitro models are suitable for evaluating bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (e.g., MIC against Staphylococcus aureus) with thiazole derivatives showing IC50 values <10 μM .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) are effective. For example, triazole-carboxamide analogs selectively inhibited enzymes at IC50 ≈ 50 nM .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) are standard, with derivatives exhibiting IC50 values in the low micromolar range .
Q. How do structural modifications impact pharmacokinetic properties?
- Methodological Answer :
- Solubility : The chlorophenyl group reduces aqueous solubility. Introducing polar groups (e.g., -NH2 or -OH) via side-chain modifications improves solubility, as seen in pyrazole-carboxamide derivatives .
- Metabolic Stability : Microsomal stability assays (e.g., liver microsomes) show that trifluoromethyl groups (e.g., in pyrazole derivatives) enhance metabolic resistance by reducing CYP450-mediated oxidation .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions or substituent positioning. For example:
- Case Study : A 3-chlorophenyl analog showed 10-fold higher antimicrobial activity than its 4-chlorophenyl counterpart due to improved membrane penetration .
- Solution : Use standardized protocols (e.g., CLSI guidelines) and comparative molecular docking to correlate substituent effects with target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
